molecular formula C26H35N3O4S B2811665 N1-(2,5-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898451-02-0

N1-(2,5-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2811665
CAS No.: 898451-02-0
M. Wt: 485.64
InChI Key: HCTMDDLMLLOEKM-UHFFFAOYSA-N
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Description

N1-(2,5-Dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a 2,5-dimethylphenyl group and a mesitylsulfonyl-piperidinylethyl moiety.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-17-9-10-19(3)23(16-17)28-26(31)25(30)27-12-11-22-8-6-7-13-29(22)34(32,33)24-20(4)14-18(2)15-21(24)5/h9-10,14-16,22H,6-8,11-13H2,1-5H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTMDDLMLLOEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The mesitylsulfonyl-piperidine group in the target compound introduces steric bulk and electron-withdrawing properties, which may enhance metabolic stability compared to methoxy or pyridine-containing analogs .
  • Substitution patterns on the phenyl ring (e.g., 2,5-dimethyl vs. 2,4-dimethoxy) influence solubility and receptor interactions. For instance, methoxy groups in S336 and S5456 may undergo demethylation, whereas methyl groups in the target compound are metabolically stable .

Metabolic Stability and CYP Interactions

  • Metabolism: Oxalamides like No. 1768 undergo rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting alternative pathways (e.g., oxidation of aromatic or alkyl groups) . The mesitylsulfonyl group in the target compound may resist oxidative metabolism, prolonging half-life.
  • The target’s mesitylsulfonyl group may reduce CYP binding due to steric hindrance, though this requires validation.

Q & A

Q. What are the recommended synthetic routes for N1-(2,5-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can purity be optimized?

The synthesis of this oxalamide derivative typically involves multi-step reactions:

  • Step 1: Formation of the mesitylsulfonyl-piperidine intermediate via sulfonylation of piperidine with mesitylsulfonyl chloride under anhydrous conditions .
  • Step 2: Coupling the intermediate with a 2,5-dimethylphenyl oxalamide precursor using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane or DMF .
  • Purification: Chromatography (HPLC or flash column) is critical for achieving >95% purity. Solvent systems like ethyl acetate/hexane gradients are effective for isolating the final product .

Q. Which analytical techniques are essential for characterizing this compound’s structure and stability?

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the oxalamide backbone and substituent positions (e.g., mesitylsulfonyl group at piperidine) .
  • HPLC-MS: Validates molecular weight (estimated ~500–550 g/mol) and detects impurities. Reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .
  • X-Ray Crystallography: Resolves stereochemistry of the piperidine ring and confirms sulfonyl group orientation .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme Inhibition: Screen against serine/threonine kinases (e.g., RSK isoforms) using fluorescence polarization assays. IC50 values <1 μM suggest high potency .
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells transfected with target receptors .
  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive bacteria and fungi .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Substituent Optimization: Replace the mesitylsulfonyl group with electron-deficient aryl sulfonamides to modulate binding pocket interactions .
  • Piperidine Conformation: Introduce sp3-hybridized substituents (e.g., methyl groups) to restrict ring flexibility and improve affinity for rigid binding sites .
  • Computational Guidance: Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to prioritize synthetic targets .

Q. How should contradictory data in pharmacological studies (e.g., variable IC50 values across assays) be resolved?

  • Assay Validation: Compare results across orthogonal platforms (e.g., SPR vs. ITC for binding kinetics) to rule out technical artifacts .
  • Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may skew dose-response curves .
  • Structural Analog Analysis: Test derivatives with incremental modifications (e.g., halogen substitutions) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for elucidating its mechanism of action in enzyme inhibition?

  • Kinetic Studies: Measure Km and Vmax shifts in enzymatic reactions to distinguish competitive vs. allosteric inhibition .
  • Covalent Binding Analysis: Perform mass spectrometry to detect adduct formation (e.g., cysteine-targeting sulfonamides) .
  • Cryo-EM/X-Ray Co-crystallization: Resolve inhibitor-enzyme complexes to identify critical hydrogen bonds or π-π interactions .

Methodological Notes

  • Data Reproducibility: Document reaction conditions (e.g., inert atmosphere for sulfonylation) and biological assay parameters (e.g., cell passage number) meticulously .

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